molecular formula C14H20N3O4+ B12336241 methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate

methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate

Cat. No.: B12336241
M. Wt: 294.33 g/mol
InChI Key: BIQUYMXILOFKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate is a complex organic compound belonging to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate typically involves multiple steps. One common method includes the alkylation of a pyrrolo[2,3-d]pyrimidine precursor with butyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and methyl groups contribute to its lipophilicity and ability to interact with lipid environments, enhancing its cellular uptake and efficacy .

Properties

Molecular Formula

C14H20N3O4+

Molecular Weight

294.33 g/mol

IUPAC Name

methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate

InChI

InChI=1S/C14H20N3O4/c1-5-6-7-17-10(13(19)21-4)8-9-11(17)15(2)14(20)16(3)12(9)18/h8-9H,5-7H2,1-4H3/q+1

InChI Key

BIQUYMXILOFKGW-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+]1=C2C(C=C1C(=O)OC)C(=O)N(C(=O)N2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.